molecular formula C17H18ClN5O5 B14400330 N-[(4-Chlorophenyl)methyl]guanosine CAS No. 88158-09-2

N-[(4-Chlorophenyl)methyl]guanosine

Cat. No.: B14400330
CAS No.: 88158-09-2
M. Wt: 407.8 g/mol
InChI Key: QAMKHNPLOSECNP-XNIJJKJLSA-N
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Description

N-[(4-Chlorophenyl)methyl]guanosine is a chemical compound that combines the structural features of guanosine, a nucleoside, with a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of protecting groups to shield the reactive sites on guanosine, followed by a nucleophilic substitution reaction to attach the 4-chlorophenylmethyl group . The reaction conditions often include the use of organic solvents and catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of N-[(4-Chlorophenyl)methyl]guanosine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the benzylic position.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]guanosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]guanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The 4-chlorophenylmethyl group can enhance the compound’s binding affinity to specific targets, influencing various biochemical pathways . This can result in modulation of enzyme activity or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs that have been modified with different substituents at the benzylic position. Examples include:

  • N-[(4-Bromophenyl)methyl]guanosine
  • N-[(4-Methylphenyl)methyl]guanosine

Uniqueness

N-[(4-Chlorophenyl)methyl]guanosine is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties. This modification can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

CAS No.

88158-09-2

Molecular Formula

C17H18ClN5O5

Molecular Weight

407.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C17H18ClN5O5/c18-9-3-1-8(2-4-9)5-19-17-21-14-11(15(27)22-17)20-7-23(14)16-13(26)12(25)10(6-24)28-16/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,19,21,22,27)/t10-,12-,13-,16-/m1/s1

InChI Key

QAMKHNPLOSECNP-XNIJJKJLSA-N

Isomeric SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O)Cl

Origin of Product

United States

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